(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C11H11F6NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and exists as a specific stereoisomer. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL typically involves multiple steps. One common method includes the following steps :
Preparation of (1R,2S)-2-Chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-OL: This intermediate can be synthesized by chlorination of the corresponding benzylic alcohol.
Amination Reaction: The chloro compound is then reacted with an appropriate amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a key intermediate in the synthesis of pharmaceutical compounds, such as neurokinin-1 (NK-1) receptor antagonists.
Industry: The compound is used in the production of advanced materials and additives.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets . For instance, as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, it plays a role in blocking the NK-1 receptor, which is involved in various physiological processes, including pain perception and inflammation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL include:
- (1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-OL
- (1R,2S)-2-Methylamino-1-phenylpropan-1-OL
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m0/s1 |
InChI Key |
CIOHFHLKNSUNPE-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1C(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C(F)F)N)O |
Origin of Product |
United States |
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